molecular formula C11H19Cl2N3O B1455088 Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride CAS No. 1361116-36-0

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride

Cat. No.: B1455088
CAS No.: 1361116-36-0
M. Wt: 280.19 g/mol
InChI Key: GCSLTBXLDXJVQA-UHFFFAOYSA-N
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Description

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not currently available in the published literature, its structure, featuring a morpholine ring linked to a pyridine scaffold, is commonly found in molecules with significant pharmacological activity. Specifically, morpholine and aminopyridine motifs are recognized as privileged structures in the design of kinase inhibitors . Compounds containing these structures have been extensively investigated as potent and selective inhibitors for a range of therapeutic targets, including phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)—both key signaling proteins in cancer cell growth and survival . The morpholine ring often plays a critical role in binding to the kinase hinge region through hydrogen bond interactions . As a research chemical, this compound serves as a valuable synthetic intermediate or building block for the development of novel bioactive molecules. It is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new chemical entities in oncology and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-6-morpholin-2-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14(2)11-5-3-4-9(13-11)10-8-12-6-7-15-10;;/h3-5,10,12H,6-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLTBXLDXJVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a morpholine group and two methyl groups attached to the nitrogen atom. Its chemical formula is C12H16Cl2N3OC_{12}H_{16}Cl_2N_3O, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

  • Inhibition of Enzyme Activity :
    • The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. In vitro studies suggest that it could serve as a dual inhibitor, potentially useful in treating inflammatory diseases .
  • Cell Proliferation and Apoptosis :
    • Studies have indicated that the compound affects cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, while exhibiting much lower toxicity towards non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .
  • Impact on Protein Expression :
    • The compound has been reported to downregulate the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, indicating its potential role in fibrosis treatment .

Pharmacokinetics

Table 1: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability (F)31.8%
Clearance Rate82.7 mL/h/kg
Maximum Tolerated Dose2000 mg/kg

The pharmacokinetic profile indicates that the compound has moderate oral bioavailability and clearance rates, making it suitable for further development in oral formulations.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study involving the administration of the compound in a mouse model demonstrated significant inhibition of lung metastasis in TNBC models compared to control groups. This suggests its potential utility in metastatic cancer treatment .
  • Toxicity Assessment :
    • Toxicological evaluations have shown no acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a promising safety profile for clinical use .
  • Inhibition of Viral Replication :
    • Preliminary data suggest that similar compounds exhibit antiviral activity against influenza viruses, hinting at a broader spectrum of biological activity that may be explored further .

Scientific Research Applications

Medicinal Chemistry Applications

Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases, including cancer and fibrosis.

Anti-Fibrotic Activity

Recent studies have demonstrated that compounds related to this compound exhibit anti-fibrotic properties. For instance, a study synthesized novel pyrimidine derivatives that showed promising anti-fibrotic activity by inhibiting collagen expression and hydroxyproline content in hepatic stellate cells (HSC-T6) . The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45.69 μM, indicating their potential as novel anti-fibrotic drugs.

Cancer Therapeutics

The compound has also been explored in the context of oncology. Specifically, it has been associated with the inhibition of key pathways involved in tumor growth and proliferation. For example, compounds similar to this compound were evaluated for their ability to inhibit the PI3K/mTOR pathways, which are critical in many cancers, including melanoma . The development of dual inhibitors targeting both PI3K and mTOR has shown enhanced efficacy against tumors with multiple pathway activation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the compound can significantly affect its biological activity.

Optimization of Binding Affinity

Studies have focused on optimizing the binding affinity of compounds targeting specific proteins such as B-cell lymphoma 6 (BCL6). By modifying the chemical structure of related compounds, researchers have achieved over a 300-fold increase in activity compared to initial lead compounds . This optimization process involved creating new interactions within the protein's binding pocket, enhancing both biochemical potency and cellular activity.

Case Studies and Experimental Findings

Several case studies provide insights into the practical applications of this compound:

StudyApplicationKey Findings
Study 1Anti-FibroticCompounds showed IC50 values around 45.69 μM, inhibiting collagen expression effectively .
Study 2Cancer TreatmentDemonstrated efficacy in inhibiting PI3K/mTOR pathways; potential as a dual inhibitor for cancer therapy .
Study 3BCL6 InhibitionAchieved >300-fold improvement in binding affinity through structural modifications .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes structurally related dihydrochloride salts containing pyridine, pyrimidine, or morpholine/pyrrolidine substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride C₁₀H₁₈Cl₂N₄ 265.19 Pyrrolidine, pyrimidine, dimethylamine
Methyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride C₁₀H₁₈Cl₂N₄ 265.19 Pyrrolidinylmethyl, pyrimidine, methylamine
[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride C₁₃H₂₂ClN₃O 271.79 Morpholine, methylpyridine, ethylamine
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride C₈H₁₂Cl₂F₃N₃ 278.10 Trifluoromethyl, aminoethyl, pyridine
(1-Methanesulfonyl-piperazin-2-ylmethyl)-dimethyl-amine dihydrochloride C₈H₂₀Cl₂N₄O₂S 303.25 Piperazine, methanesulfonyl, dimethylamine

Key Observations :

  • Heterocyclic Core : Pyridine and pyrimidine cores are common, influencing electronic properties and binding interactions. The target compound’s pyridine-morpholine system may offer distinct solubility and stability compared to pyrimidine-pyrrolidine analogs .
  • Substituent Effects : The morpholine ring (as in the target compound and ) provides electron-rich oxygen, enhancing hydrogen-bonding capacity. In contrast, trifluoromethyl groups () introduce hydrophobicity and metabolic stability.
  • Molecular Weight : Most analogs fall within 265–303 g/mol, suggesting moderate bioavailability. The target compound’s weight is likely comparable.

Preparation Methods

Synthesis of 6-Morpholin-2-yl-pyridin-2-amine Intermediate

  • Starting Materials : Pyridin-2-amine derivatives are functionalized at the 6-position with morpholine via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
  • Reaction Conditions : Typical procedures employ palladium-catalyzed amination or direct substitution using morpholine under reflux in polar aprotic solvents.
  • Purification : The intermediate amine is purified by chromatography or recrystallization.

Formation of Dihydrochloride Salt

  • Procedure : The free base amine is treated with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol to precipitate the dihydrochloride salt.
  • Outcome : This step improves compound stability, crystallinity, and water solubility, facilitating handling and formulation.

Representative Synthetic Scheme (Generalized)

Step Transformation Reagents/Conditions Yield (%) Notes
1 Pyridin-2-amine → 6-morpholinyl derivative Pd-catalyst, morpholine, base, solvent, reflux 70-85 Palladium-catalyzed amination preferred
2 Amino group dimethylation Formaldehyde, formic acid, heat (Eschweiler-Clarke) 75-90 Mild conditions, selective dimethylation
3 Formation of dihydrochloride salt HCl in ethanol or isopropanol, low temperature >95 Salt precipitation and isolation

Detailed Research Findings and Analysis

Catalytic Amination and Substitution

  • Literature on related pyridinyl amines demonstrates that palladium-catalyzed amination using morpholine achieves high regioselectivity and yields for 6-substitution on pyridine rings.
  • Alternative nucleophilic substitution methods require activated halopyridines and may suffer from lower yields or regioselectivity.

Dimethylation Strategies

  • The Eschweiler-Clarke reaction is widely used for tertiary amine synthesis due to its operational simplicity and mild conditions, avoiding harsh alkylating agents.
  • Alkylation with methyl halides requires careful base selection and stoichiometry to prevent quaternization.

Salt Formation and Purification

  • Conversion to dihydrochloride salts is a standard pharmaceutical practice to enhance compound properties.
  • Crystallization from alcoholic solvents yields pure, stable salts suitable for further applications.

Comparative Table of Preparation Methods for Key Steps

Preparation Step Methodology Advantages Disadvantages Typical Yield (%)
6-Morpholinyl substitution Pd-catalyzed amination High selectivity, good yields Requires expensive catalysts 70-85
Dimethylation of amine Eschweiler-Clarke reaction Mild, selective Requires formic acid handling 75-90
Salt formation Acid-base reaction with HCl Simple, improves stability Requires solvent removal steps >95

Patented and Literature-Based Protocols

  • Patents describe the use of Lewis acids and azide intermediates for complex pyridine derivatives, indicating potential alternative synthetic routes involving Curtius rearrangements and peptide coupling reagents, but these are more applicable to related compounds rather than direct synthesis of the target compound.
  • Scalable and economical syntheses of related pyridin-2-amine derivatives have been reported using multi-step procedures optimized for industrial application, emphasizing safety and yield.

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine with morpholine-2-boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) to introduce the morpholinyl group at the 6-position .
  • Step 2 : Nucleophilic substitution of the remaining pyridine chloride with dimethylamine under basic conditions (e.g., Cs₂CO₃ in DMF at 80–100°C) to install the dimethylamino group .
  • Step 3 : Salt formation via treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol/water) to yield the dihydrochloride form . Key analytical validation steps include LC-MS for intermediate purity and elemental analysis for final salt stoichiometry.

Q. How can researchers confirm the structural integrity and purity of this compound?

A combination of analytical techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., absence of residual chloride signals at ~6.5 ppm for pyridine protons).
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95% by UV at 254 nm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight ([M+H]⁺ for free base: calc. 237.1612, observed 237.1608).
  • X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtained .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) due to the dihydrochloride salt form. Limited solubility in non-polar solvents .
  • Stability : Stable at room temperature for >6 months when stored desiccated at -20°C. Avoid prolonged exposure to light or basic conditions (pH >8), which may deprotonate the salt and precipitate the free base .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Reaction path modeling : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., Suzuki-Miyaura coupling barriers) and identify rate-limiting steps .
  • Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction yields (e.g., DMF vs. THF for nucleophilic substitution) .
  • Catalyst screening : Machine learning models trained on Pd-catalyzed cross-coupling datasets to predict ligand efficacy (e.g., Xantphos vs. PPh₃) .

Q. What strategies resolve contradictions in spectroscopic data for intermediates?

Contradictions (e.g., unexpected NMR splitting patterns) may arise from:

  • Tautomerism : Dynamic equilibrium between morpholinyl ring conformers. Use variable-temperature NMR to confirm .
  • Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., unreacted chloride intermediates).
  • Isotopic labeling : Synthesize deuterated analogs to assign ambiguous signals .

Q. How does the dihydrochloride salt form impact biological activity in pharmacological assays?

  • Ionization effects : The protonated amine enhances membrane permeability in cell-based assays (e.g., measured via logP shift from -0.5 for free base to -2.1 for salt) .
  • Counterion interference : Control experiments with equimolar Cl⁻ (e.g., NaCl) to isolate salt-specific effects .
  • pH-dependent activity : Test free base vs. salt in buffered media (pH 4–8) to correlate protonation state with target binding .

Q. What reactor designs improve scalability of the synthesis?

  • Continuous flow systems : Microreactors with in-line IR monitoring for real-time optimization of exothermic steps (e.g., HCl addition) .
  • Solid-phase synthesis : Immobilize intermediates on resin to simplify purification (e.g., Wang resin for amine coupling) .
  • Scale-up challenges : Address mixing inefficiencies in biphasic reactions using high-shear mixers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine dihydrochloride

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